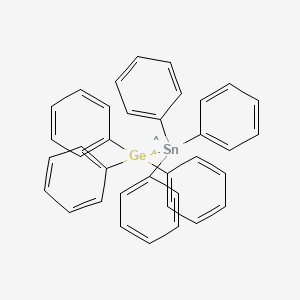

Triphenyl(triphenylstannyl)germane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El trifenil(trifenilestanil)germano es un compuesto organometálico con la fórmula química C36H30GeSn . Este compuesto destaca por su estructura única, que incluye átomos de germanio y estaño unidos a grupos fenilo. Se utiliza principalmente en entornos de investigación debido a su compleja síntesis y aplicaciones especializadas.

Métodos De Preparación

La síntesis de trifenil(trifenilestanil)germano normalmente implica la reacción de cloruro de trifenilgermanio con hidruro de trifenilestaño en condiciones específicas . La reacción suele llevarse a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias.

Análisis De Reacciones Químicas

El trifenil(trifenilestanil)germano sufre diversas reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse para formar óxidos de germanio y estaño.

Reducción: Puede reducirse para formar compuestos organometálicos más simples.

Sustitución: Los grupos fenilo pueden sustituirse por otros grupos funcionales en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el nitrato de cerio y amonio y agentes reductores como el hidruro de litio y aluminio. Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

El trifenil(trifenilestanil)germano tiene varias aplicaciones en la investigación científica:

Biología: Su estructura única lo convierte en objeto de estudio en la química bioinorgánica, en particular en la comprensión de las interacciones metal-orgánicas.

Medicina: Se está llevando a cabo la investigación para explorar su posible uso en la química medicinal, aunque todavía no se han adoptado ampliamente aplicaciones específicas.

Mecanismo De Acción

El mecanismo por el cual el trifenil(trifenilestanil)germano ejerce sus efectos se basa principalmente en su capacidad para participar en diversas reacciones químicas. Los átomos de germanio y estaño pueden formar enlaces con otros elementos, facilitando una gama de transformaciones químicas. Los objetivos moleculares y las vías implicadas dependen de las reacciones y aplicaciones específicas que se estén estudiando .

Comparación Con Compuestos Similares

El trifenil(trifenilestanil)germano se puede comparar con otros compuestos similares, como:

Trifenilgermano: Carece del átomo de estaño, lo que lo hace menos versátil en ciertas reacciones.

Hidruro de trifenilestaño: Carece del átomo de germanio, lo que limita sus aplicaciones en la química basada en el germanio.

Terfenilos: Consisten en un anillo de benceno central sustituido con dos grupos fenilo, pero no contienen átomos metálicos.

La singularidad del trifenil(trifenilestanil)germano radica en su doble contenido metálico, que le permite participar en una gama más amplia de reacciones químicas en comparación con sus homólogos más simples.

Propiedades

Número CAS |

13904-13-7 |

|---|---|

Fórmula molecular |

C36H30GeSn |

Peso molecular |

654.0 g/mol |

InChI |

InChI=1S/C18H15Ge.3C6H5.Sn/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-2-4-6-5-3-1;/h1-15H;3*1-5H; |

Clave InChI |

ASJURRDOFKZABF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)

![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)

![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)